5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” is a pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For instance, one study describes the synthesis of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, through the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine .Molecular Structure Analysis
The molecular structure of “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The π conjugative interactions in the phenyl ring lead to stabilization energies within the system .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including EN300-27150633. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- EN300-27150633, being an indole derivative, has been studied for its anti-HIV-1 activity. Molecular docking studies suggest its potential as an inhibitor of HIV-1 .
Antiviral Activity
Anti-HIV Properties
Future Directions
The future directions in the study of “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins, is a significant feature to explore .
properties
IUPAC Name |
5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-11(16)14-5-3-10(4-6-14)15-8-9(13(18)19)7-12(15)17/h2,9-10H,1,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPONYHKZUQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.